[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
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Overview
Description
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to a phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methoxy-5-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methoxy-5-methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(HCl)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
Substitution: Substitution of the trimethylsilyl groups can yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to impart hydrophobicity and enhance thermal stability.
Organic Synthesis: The compound serves as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds.
Mechanism of Action
The mechanism of action of [(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl groups. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection are required.
Comparison with Similar Compounds
Similar Compounds
[(5-Allyl-3-methoxy-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with an allyl group instead of a methyl group.
[(1-Methoxy-1,3-propanediyl)bis(oxy)]bis(trimethylsilane): Similar structure but with a different phenylene core.
Uniqueness
[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to the presence of both methoxy and methyl groups on the phenylene core, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various applications in materials science and organic synthesis.
Properties
CAS No. |
919289-45-5 |
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Molecular Formula |
C14H26O3Si2 |
Molecular Weight |
298.52 g/mol |
IUPAC Name |
(2-methoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H26O3Si2/c1-11-9-12(15-2)14(17-19(6,7)8)13(10-11)16-18(3,4)5/h9-10H,1-8H3 |
InChI Key |
LFKTUPLMPJVMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O[Si](C)(C)C)O[Si](C)(C)C)OC |
Origin of Product |
United States |
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